molecular formula C17H21N3O2 B2415535 1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)-2-phenoxyethanone CAS No. 2034303-97-2

1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)-2-phenoxyethanone

Cat. No. B2415535
CAS RN: 2034303-97-2
M. Wt: 299.374
InChI Key: QACGZHNXSFKCGK-UHFFFAOYSA-N
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Description

1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)-2-phenoxyethanone, also known as MPPPE, is a synthetic compound that has gained significant attention in the field of scientific research due to its unique properties. It is a potent inhibitor of the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine in the brain.

Scientific Research Applications

Synthesis and Characterization

Compounds related to "1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)-2-phenoxyethanone" have been synthesized and characterized through various methods. For example, a study by Kalaria et al. (2014) described the synthesis of a novel combinatorial library of fused pyran derivatives, which were designed and synthesized under microwave irradiation. These derivatives were characterized by elemental analysis and spectroscopic methods, highlighting the structural diversity and complexity that can be achieved with such compounds (Kalaria, Satasia, & Raval, 2014).

Biological Screening

Several studies have focused on the biological screening of similar compounds. The synthesized motifs have been screened for their preliminary in vitro antibacterial activity against various pathogenic strains, antituberculosis activity against Mycobacterium tuberculosis H37Rv, and antimalarial activity against Plasmodium falciparum. This demonstrates the potential for compounds with related structures to serve as leads in the development of new therapeutic agents (Kalaria et al., 2014).

Potential for Imaging and Diagnostics

Compounds structurally similar to "1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)-2-phenoxyethanone" have been explored for their potential as imaging agents. Kumar et al. (2004) synthesized a potential imaging agent for CB1 receptors using PET, highlighting the utility of such compounds in neurological research and diagnostics (Kumar et al., 2004).

Molecular Interactions and Mechanisms

Further research into compounds with similar structures has shed light on their molecular interactions and mechanisms. For instance, Shim et al. (2002) explored the molecular interaction of an antagonist with the CB1 cannabinoid receptor, providing insights into the binding interactions that could inform the design of receptor-targeted therapies (Shim et al., 2002).

properties

IUPAC Name

1-[3-(1-methylpyrazol-3-yl)piperidin-1-yl]-2-phenoxyethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2/c1-19-11-9-16(18-19)14-6-5-10-20(12-14)17(21)13-22-15-7-3-2-4-8-15/h2-4,7-9,11,14H,5-6,10,12-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QACGZHNXSFKCGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C2CCCN(C2)C(=O)COC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)-2-phenoxyethanone

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